Lipophilicity (XLogP3) Advantage Over 1-Phenylimidazole
1-(4-Phenylphenyl)imidazole exhibits a computed XLogP3 of 3.3, which is 1.5–2.0 log units higher than that of 1-phenylimidazole (XLogP3 ≈ 1.3–1.8) [1]. This increased lipophilicity arises from the extension of the π-system via the additional phenyl ring, while the topological polar surface area remains constant at 17.8 Ų for both compounds [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 1-Phenylimidazole: cLogP = 1.315–1.872 (multiple sources) |
| Quantified Difference | ΔLogP ≈ +1.4 to +2.0 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem) and ACD/Labs cLogP (ChemExper) |
Why This Matters
Higher lipophilicity at constant polar surface area predicts improved passive membrane permeability, making 1-(4-phenylphenyl)imidazole a preferred scaffold for cell-permeable probe design and CNS-targeted drug discovery compared to 1-phenylimidazole.
- [1] PubChem Compound Summary CID 677923 (1-(4-Phenylphenyl)imidazole), XLogP3 = 3.3, National Center for Biotechnology Information, accessed 2026-05-03. View Source
